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Compound of Interest

Compound Name: 1,2-Dibromo-1-chloroethane

Cat. No.: B1216575 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for

1,2-Dibromo-1-chloroethane (CAS No. 598-20-9). The information is compiled from various

authenticated sources and is intended to support research and development activities where

this compound is of interest. This document presents available data for Infrared (IR)

Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry

(MS), alongside relevant experimental protocols.

Spectroscopic Data
The spectroscopic data for 1,2-Dibromo-1-chloroethane provides key insights into its

molecular structure and chemical properties. The following tables summarize the available

quantitative data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.

For 1,2-Dibromo-1-chloroethane, the proton (¹H) NMR data provides information about the

chemical environment of the hydrogen atoms in the molecule.

Table 1: ¹H NMR Spectroscopic Data for 1,2-Dibromo-1-chloroethane[1]
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Chemical Shift (δ) ppm Multiplicity Assignment

4.1–4.3 Multiplet (m) CHBr

3.6–3.8 Multiplet (m) CH₂Cl

Note: As of the last update, publicly available experimental ¹³C NMR data for 1,2-Dibromo-1-
chloroethane (CAS 598-20-9) is limited. Data for the isomer 1,2-Dibromo-1,1-dichloroethane is

available and may offer some comparative insights.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation. The key absorption bands for 1,2-Dibromo-1-
chloroethane are presented below.

Table 2: Infrared (IR) Absorption Data for 1,2-Dibromo-1-chloroethane

Wavenumber (cm⁻¹) Assignment

500–600 C-Br Stretch

Note: This represents a key absorption band. A full spectrum would provide a more detailed

fingerprint of the molecule.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The mass spectrum of 1,2-Dibromo-1-chloroethane is available through the

National Institute of Standards and Technology (NIST) database.[2]

Table 3: Key Mass Spectrometry Data for 1,2-Dibromo-1-chloroethane[2]

m/z Value Interpretation

222.306 Molecular Ion [M]⁺
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Note: The full mass spectrum will show a characteristic isotopic pattern due to the presence of

bromine and chlorine isotopes.

Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of spectroscopic

data. The following sections outline the methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol
A general protocol for acquiring NMR spectra of halogenated alkanes is as follows:

Sample Preparation: A dilute solution of the analyte is prepared in a suitable deuterated

solvent (e.g., CDCl₃, DMSO-d₆). The concentration is typically in the range of 5-25 mg/mL.

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used.

¹H NMR Acquisition:

The spectrometer is tuned to the proton frequency.

A standard one-pulse sequence is typically used.

Key parameters such as the spectral width, acquisition time, relaxation delay, and number

of scans are optimized to obtain a high-quality spectrum with good signal-to-noise ratio.

¹³C NMR Acquisition:

The spectrometer is tuned to the carbon-13 frequency.

Proton decoupling is applied to simplify the spectrum and enhance sensitivity.

A larger number of scans is typically required compared to ¹H NMR due to the lower

natural abundance of ¹³C.

Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier

transform to obtain the frequency-domain spectrum. This is followed by phasing, baseline
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correction, and referencing to an internal standard (e.g., Tetramethylsilane - TMS).

Infrared (IR) Spectroscopy Protocol
The IR spectrum of 1,2-Dibromo-1-chloroethane available from the NIST database was

obtained using the following conditions:

Sample Preparation: The compound was prepared as a solution in carbon tetrachloride

(CCl₄) and carbon disulfide (CS₂).[3]

Instrumentation: A prism, grating, or hybrid spectrometer was likely used.[3]

Data Acquisition: The spectrum was digitized from a hard copy with a resolution of 4 cm⁻¹.[3]

A general procedure for obtaining an IR spectrum of a liquid sample is:

Sample Preparation: A thin film of the liquid sample is placed between two salt plates (e.g.,

NaCl or KBr), or a solution is prepared in a suitable IR-transparent solvent.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is commonly used.

Data Acquisition: A background spectrum of the empty sample holder (or the solvent) is first

recorded. Then, the spectrum of the sample is recorded.

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS) Protocol
The mass spectrum of 1,2-Dibromo-1-chloroethane from the NIST database was obtained via

electron ionization (EI).[2] A general protocol for EI-MS is as follows:

Sample Introduction: A small amount of the volatile sample is introduced into the high-

vacuum source of the mass spectrometer, where it is vaporized.

Ionization: The gaseous molecules are bombarded with a high-energy electron beam

(typically 70 eV), leading to the formation of a molecular ion and various fragment ions.
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Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio

(m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: The separated ions are detected, and their abundance is recorded.

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion

abundance versus m/z.

Visualizations
To aid in the understanding of the experimental workflow, a logical diagram is provided below.

As no specific signaling pathways involving 1,2-Dibromo-1-chloroethane were identified in the

literature, this visualization focuses on the general process of spectroscopic analysis.
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Click to download full resolution via product page

Caption: General workflow for the spectroscopic analysis of 1,2-Dibromo-1-chloroethane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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